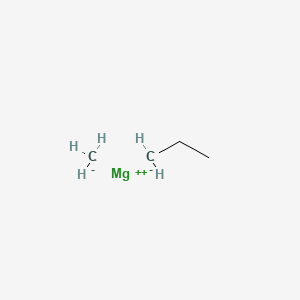
magnesium;carbanide;propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;carbanide;propane is a compound that combines magnesium, carbanide, and propane
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;carbanide;propane can be achieved through various synthetic routes. One common method involves the reaction of magnesium with carbanide and propane under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reactants. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form. The use of advanced equipment and technology ensures high yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Magnesium;carbanide;propane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced using suitable reducing agents to yield different products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or lithium aluminum hydride, and various catalysts to facilitate the reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation may yield magnesium oxide and carbon dioxide, while reduction could produce magnesium hydride and other hydrocarbons.
Scientific Research Applications
Magnesium;carbanide;propane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of magnesium;carbanide;propane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Magnesium;carbanide;propane can be compared with other similar compounds such as:
- Magnesium carbonate
- Magnesium chloride
- Magnesium oxide
- Magnesium sulfate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of magnesium, carbanide, and propane, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other magnesium compounds may not be suitable.
Biological Activity
Magnesium carbanide propane is a compound that has garnered attention in biological research due to its potential applications in various biochemical processes. This article discusses the biological activity of this compound, focusing on its role as a cofactor in enzymatic reactions, its effects on cellular processes, and relevant case studies.
Overview of Magnesium as a Biological Cofactor
Magnesium (Mg) is a crucial element in biological systems, primarily acting as a cofactor for numerous enzymes involved in metabolic pathways. Its role is essential for stabilizing structures such as ATP and facilitating phosphoryl transfer reactions, which are vital for energy metabolism and signaling within cells . The presence of magnesium ions can induce significant structural changes in enzymes, optimizing their catalytic activity. For instance, studies have shown that Mg²⁺ ions can cause conformational rearrangements in enzymes like adenylate kinase, enhancing their efficiency in catalyzing reactions .
Biological Activity of Carbanides
Carbanides, including those involving magnesium, have been studied for their biological activities, particularly in relation to their potential as therapeutic agents. Research indicates that carbanides can exhibit cytotoxic properties against various cancer cell lines. For example, certain derivatives have demonstrated moderate cytotoxic activity against liver and colon cancer cell lines . The mechanism of action often involves the inhibition of key enzymes or pathways essential for cancer cell survival.
Case Studies and Research Findings
- Enzymatic Activation :
- Inflammatory Response Modulation :
- Oxidative Stress Protection :
Data Tables
Properties
Molecular Formula |
C4H10Mg |
|---|---|
Molecular Weight |
82.43 g/mol |
IUPAC Name |
magnesium;carbanide;propane |
InChI |
InChI=1S/C3H7.CH3.Mg/c1-3-2;;/h1,3H2,2H3;1H3;/q2*-1;+2 |
InChI Key |
FTYVLPZXBOIKJE-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].CC[CH2-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















